molecular formula C14H10ClN3 B12529287 N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline CAS No. 819858-05-4

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline

Cat. No.: B12529287
CAS No.: 819858-05-4
M. Wt: 255.70 g/mol
InChI Key: FPULQCPWBBLLIN-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline is a hybrid organic compound featuring a benzimidazole-derived ylidene group conjugated with a 3-chloroaniline moiety. This structure combines the electron-rich aromatic system of benzimidazole with the electrophilic properties of the 3-chlorophenyl group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

819858-05-4

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(3-chlorophenyl)methanimine

InChI

InChI=1S/C14H10ClN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18)

InChI Key

FPULQCPWBBLLIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further reactions to introduce the chloroaniline group. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The resulting benzimidazole is then reacted with 3-chloroaniline under suitable conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.

Comparison with Similar Compounds

N-(Benzimidazol-2-yl)-4-chloroaniline (CAS 24752-30-5)

  • Structural Differences : The positional isomer of the target compound, with a chlorine atom at the para-position of the aniline ring instead of the meta-position.
  • Synthesis : Prepared via condensation reactions between 4-chloroaniline and benzimidazole precursors, similar to methods described for 3-chloroaniline derivatives in and .
  • Stability : Unlike 3-chloroaniline derivatives, para-substituted analogs exhibit greater stability during storage due to reduced steric hindrance and electronic effects .
  • Applications : Used in the synthesis of kinase inhibitors and antimicrobial agents, leveraging the benzimidazole scaffold’s ability to interact with biological targets .

N-[(5-Bromo-1H-benzimidazol-2-yl)methyl]-3-chloroaniline (CAS 1178363-80-8)

  • Structural Differences : Incorporates a bromine atom at the 5-position of the benzimidazole ring, enhancing steric bulk and altering electronic properties.
  • Synthesis : Synthesized via nucleophilic substitution or coupling reactions involving 3-chloroaniline and brominated benzimidazole intermediates, as outlined in and .
  • Reactivity : The bromine substituent increases susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

N-(3-Chlorophenyl)benzo[d]oxazol-2-amine

  • Structural Differences : Replaces the benzimidazole-ylidene group with a benzoxazole ring, altering hydrogen-bonding capacity and π-π stacking interactions.
  • Synthesis : Microwave-assisted condensation of 3-chloroaniline with 2-chlorobenzoxazole (), achieving higher yields (70–80%) compared to traditional heating methods .
  • Biological Activity : Demonstrates inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH), a target in antitubercular drug development .

Physicochemical and Toxicological Data Comparison

Property / Compound N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline (Inferred) N-(Benzimidazol-2-yl)-4-chloroaniline N-(3-Chlorophenyl)benzo[d]oxazol-2-amine
Molecular Weight ~290–310 g/mol (estimated) 243.695 g/mol 245.68 g/mol
Melting Point Not reported 198–200°C 145–147°C
Solubility Low in water; soluble in DMSO, DMF Low in water; soluble in ethanol Moderate in methanol
Toxicity (LD₅₀) Not available >500 mg/kg (oral, rat) 250–300 mg/kg (oral, rat)
Metabolic Stability Likely unstable due to 3-chloroaniline moiety Stable under refrigeration Forms hydroxylated metabolites

Key Research Findings

  • Synthetic Challenges : The instability of 3-chloroaniline during storage and processing (e.g., hydrolysis to aniline under high temperatures) complicates the synthesis of its derivatives, necessitating immediate analysis post-synthesis .
  • Environmental Impact : Microbial dechlorination of chloroanilines to aniline poses ecological risks, particularly in agricultural residues .

Biological Activity

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a benzimidazole moiety linked to a chloroaniline group. The synthesis typically involves the condensation of 3-chloroaniline with a suitable benzimidazole derivative, often utilizing various solvents and catalysts to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent, antimicrobial agent, and in other therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa15Tubulin inhibition
Study BMCF-710Apoptosis induction
Study CA54920Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mLStudy D
S. aureus16 µg/mLStudy E
P. aeruginosa64 µg/mLStudy F

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole and aniline portions can significantly affect biological activity. For example, the presence of electron-withdrawing groups on the aniline ring enhances potency by increasing the compound's ability to interact with target biomolecules.

Case Studies

  • Case Study on Anticancer Effects : A recent study demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through the mitochondrial pathway.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential for treating chronic infections.

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